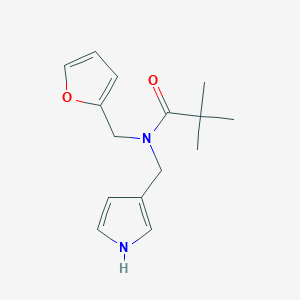
N-(Furan-2-ylmethyl)-2,2-dimethyl-N-(1H-pyrrol-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Furan-2-ylmethyl)-2,2-dimethyl-N-(1H-pyrrol-3-ylmethyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has gained significant attention from researchers due to its potential to be used in a variety of fields.
Wirkmechanismus
The mechanism of action of N-(Furan-2-ylmethyl)-2,2-dimethyl-N-(1H-pyrrol-3-ylmethyl)propanamide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the growth of cancer cells. This inhibition leads to a decrease in the growth and proliferation of cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
Studies have shown that N-(Furan-2-ylmethyl)-2,2-dimethyl-N-(1H-pyrrol-3-ylmethyl)propanamide has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as to induce apoptosis (cell death) in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and could potentially be used to treat various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(Furan-2-ylmethyl)-2,2-dimethyl-N-(1H-pyrrol-3-ylmethyl)propanamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising compound for use in cancer research. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research involving N-(Furan-2-ylmethyl)-2,2-dimethyl-N-(1H-pyrrol-3-ylmethyl)propanamide. One potential direction is to further investigate its potential as a treatment for various types of cancer. Additionally, researchers could explore the anti-inflammatory properties of this compound and its potential to treat inflammatory conditions. Finally, researchers could explore alternative synthesis methods to make this compound more accessible for use in lab experiments.
Synthesemethoden
The synthesis of N-(Furan-2-ylmethyl)-2,2-dimethyl-N-(1H-pyrrol-3-ylmethyl)propanamide is a complex process that involves several steps. The most common method for synthesizing this compound is through a reaction between furan-2-carboxaldehyde and 3-pyrrolemethanamine. The resulting product is then reacted with 2,2-dimethylpropanoyl chloride to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-(Furan-2-ylmethyl)-2,2-dimethyl-N-(1H-pyrrol-3-ylmethyl)propanamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and could be used as a potential treatment for various types of cancer.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-dimethyl-N-(1H-pyrrol-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)14(18)17(10-12-6-7-16-9-12)11-13-5-4-8-19-13/h4-9,16H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNBIIXUNLBLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CNC=C1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

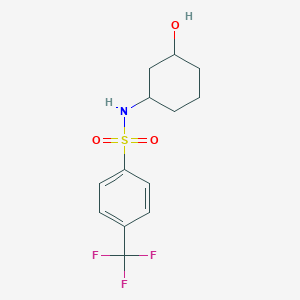
![(4-(methylthio)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2699480.png)
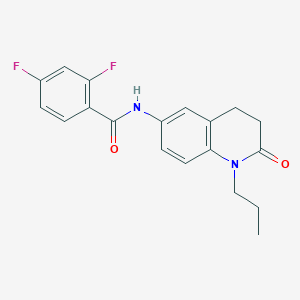
![6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride](/img/structure/B2699486.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2699487.png)

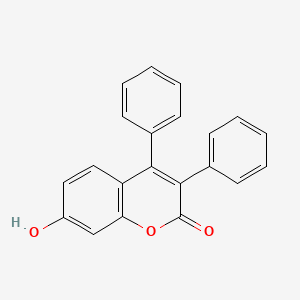
![4-(2-fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2699494.png)
![2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2699495.png)
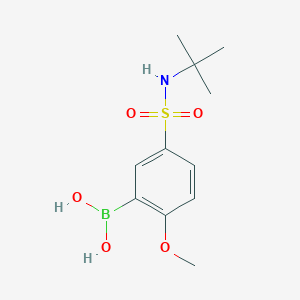
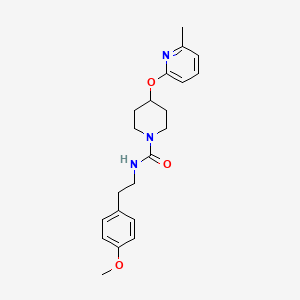
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2699499.png)
![(5Z)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2699500.png)
![4-[(2-Phenylpropyl)amino]phenol](/img/structure/B2699502.png)